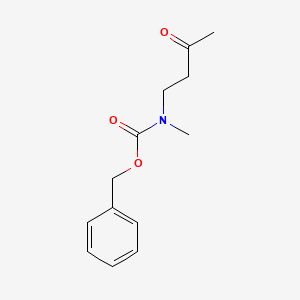

Benzyl methyl(3-oxobutyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl methyl(3-oxobutyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a benzyl group, a methyl group, and a 3-oxobutyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination (Carboxylation) or Rearrangement: One method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI.

Hofmann Rearrangement: Another efficient method is the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.

Industrial Production Methods: Industrial production methods for carbamates often involve the use of protecting groups for amines. For example, the t-butyloxycarbonyl (Boc) protecting group can be installed and removed under relatively mild conditions. The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: Benzyl methyl(3-oxobutyl)carbamate can undergo oxidation and reduction reactions. For example, the benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Catalytic Hydrogenation: The carboxybenzyl (CBz) group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen gas (H2).

Strong Acids: The t-butyloxycarbonyl (Boc) protecting group can be removed using strong acids such as trifluoroacetic acid.

Major Products: The major products formed from these reactions include benzyl alcohol, benzaldehyde, and substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl methyl(3-oxobutyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it useful in the synthesis of complex peptides .

Biology and Medicine: Carbamates, including this compound, are studied for their potential as enzyme inhibitors. For example, some benzene-based carbamates have shown promising inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases .

Industry: In the industrial sector, carbamates are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. They are also used as stabilizers and plasticizers in polymer production .

Mechanism of Action

The mechanism of action of benzyl methyl(3-oxobutyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The pathways involved include the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission.

Comparison with Similar Compounds

Benzyl carbamate: Similar to benzyl methyl(3-oxobutyl)carbamate but lacks the 3-oxobutyl group.

Methyl carbamate: Contains a methyl group but lacks the benzyl and 3-oxobutyl groups.

tert-Butyl carbamate: Contains a tert-butyl group instead of the benzyl and 3-oxobutyl groups.

Uniqueness: this compound is unique due to the presence of both a benzyl group and a 3-oxobutyl group attached to the carbamate moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.

Biological Activity

Benzyl methyl(3-oxobutyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound belongs to the carbamate class of compounds, characterized by the presence of a carbamate functional group attached to a benzyl moiety. Its molecular formula is C12H15N1O3, with a molecular weight of approximately 225.25 g/mol. The structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including resistant strains of Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.5 µg/mL against these resistant strains, indicating potent activity compared to standard antibiotics like azithromycin .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, with mechanisms potentially involving the inhibition of key enzymes involved in cell proliferation and survival. For example, its interaction with proteins in metabolic pathways may lead to reduced cellular ATP levels, thereby impairing tumor growth .

The mechanism by which this compound exerts its biological effects likely involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit their activity, leading to disrupted metabolic processes within microbial and cancer cells. Further research is needed to elucidate specific molecular targets and pathways affected by this compound.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Direct Carbamation : Reacting benzylamine with 3-oxobutyl chloroformate under basic conditions.

- Substitution Reactions : Utilizing various nucleophiles to modify the carbamate structure for enhanced biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

benzyl N-methyl-N-(3-oxobutyl)carbamate |

InChI |

InChI=1S/C13H17NO3/c1-11(15)8-9-14(2)13(16)17-10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 |

InChI Key |

QGCRVPQRPFPOAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCN(C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.